molecular formula C9H20N2O B1524075 2-Ethyl-1-(2-methoxyethyl)piperazine CAS No. 1315367-66-8

2-Ethyl-1-(2-methoxyethyl)piperazine

Numéro de catalogue: B1524075
Numéro CAS: 1315367-66-8
Poids moléculaire: 172.27 g/mol
Clé InChI: RNIACYVDRCTKJQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen atoms. The preferred IUPAC name for this compound is this compound, which accurately reflects the substitution pattern on the six-membered piperazine ring system. The compound is assigned Chemical Abstracts Service registry number 1315367-66-8, providing a unique identifier for database searches and regulatory documentation.

The molecular formula C₉H₂₀N₂O indicates the presence of nine carbon atoms, twenty hydrogen atoms, two nitrogen atoms, and one oxygen atom, yielding a molecular weight of 172.27 grams per mole. The systematic name construction begins with the piperazine parent structure, a six-membered saturated heterocycle containing two nitrogen atoms at positions 1 and 4. The nomenclature then incorporates the positional descriptors for the substituents: the ethyl group attached at position 2 of the piperazine ring, and the methoxyethyl chain connected to the nitrogen atom at position 1.

Alternative naming conventions may refer to this compound using descriptive terms such as N-(2-methoxyethyl)-2-ethylpiperazine, though the IUPAC systematic name remains the preferred nomenclature for scientific literature and regulatory submissions. The compound classification places it within the broader category of piperazine derivatives, which constitute an important class of heterocyclic compounds with diverse pharmacological applications.

Property Value
IUPAC Name This compound
CAS Registry Number 1315367-66-8
Molecular Formula C₉H₂₀N₂O
Molecular Weight 172.27 g/mol
MDL Number MFCD18843623

Molecular Architecture and Stereochemical Considerations

The molecular architecture of this compound is characterized by a chair-conformation piperazine ring system with two distinct substituents that influence both the three-dimensional structure and the conformational flexibility of the molecule. The piperazine core adopts a chair conformation similar to that observed in the parent piperazine compound, where the ring maintains a centrosymmetric arrangement with nitrogen atoms positioned at opposite vertices of the six-membered ring.

The stereochemical complexity of this compound arises primarily from the presence of the ethyl substituent at position 2 of the piperazine ring, which introduces a chiral center and results in the existence of enantiomeric forms. The R and S configurations at this position lead to distinct spatial arrangements of the ethyl group relative to the ring system, potentially affecting the molecule's biological activity and physicochemical properties. The InChI representation 1S/C9H20N2O/c1-3-9-8-10-4-5-11(9)6-7-12-2/h9-10H,3-8H2,1-2H3 provides a standardized description of the molecular connectivity without specifying stereochemical configuration.

The methoxyethyl substituent attached to the nitrogen atom at position 1 introduces additional conformational flexibility through rotation around the C-N and C-O bonds within the side chain. This flexibility allows the methoxy group to adopt various orientations relative to the piperazine ring, potentially influencing the molecule's solubility characteristics and intermolecular interactions. The presence of the ether oxygen atom in the methoxyethyl chain contributes to the compound's hydrogen-bonding acceptor capability, enhancing its potential for favorable interactions with polar environments.

The overall molecular geometry can be described as having a central piperazine ring in chair conformation with the ethyl group occupying either an axial or equatorial position depending on the stereochemical configuration, while the methoxyethyl chain extends from the opposite nitrogen atom. This arrangement creates a molecule with distinct hydrophobic and hydrophilic regions, contributing to its amphiphilic character and potential membrane-interacting properties.

Structural Feature Description
Ring Conformation Chair conformation piperazine
Chiral Centers One chiral center at C-2
InChI Key RNIACYVDRCTKJQ-UHFFFAOYSA-N
SMILES Notation COCCN1CCNCC1CC
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3

Comparative Analysis of Physicochemical Properties

The physicochemical properties of this compound can be analyzed in comparison to related piperazine derivatives to understand the influence of structural modifications on molecular behavior. When compared to the parent piperazine compound, which has a molecular weight of 86.14 grams per mole and exists as a deliquescent solid with high water solubility, the substituted derivative shows significantly altered properties due to the introduction of the ethyl and methoxyethyl groups.

The molecular weight increase to 172.27 grams per mole represents a doubling of the parent compound's mass, primarily due to the addition of the C₃H₇ ethyl group and the C₃H₇O methoxyethyl chain. This increase in molecular size and the introduction of both hydrophobic and hydrophilic functionalities creates a compound with balanced lipophilic and hydrophilic characteristics, potentially improving its membrane permeability compared to the highly polar parent piperazine.

Comparative analysis with 1-(2-methoxyethyl)piperazine, which lacks the ethyl substituent and has a molecular formula of C₇H₁₆N₂O and molecular weight of 144.21 grams per mole, reveals the specific contribution of the ethyl group to the overall molecular properties. The addition of the ethyl group increases the molecular weight by approximately 28 daltons and introduces stereochemical complexity while potentially enhancing lipophilicity and reducing water solubility compared to the non-ethylated analog.

The compound's physical state at room temperature is reported as a liquid, contrasting with the solid state of many simpler piperazine derivatives. This liquid state can be attributed to the asymmetric substitution pattern and the presence of flexible alkyl chains that disrupt crystal packing efficiency. The refractive index and density values, when available, provide additional insights into the compound's optical and bulk properties relative to similar heterocyclic structures.

When compared to other ethyl-substituted piperazines such as (2R)-2-ethylpiperazine, which has a molecular formula of C₆H₁₄N₂ and represents a simpler structural analog, the addition of the methoxyethyl group in the target compound significantly alters the polarity profile and potential for hydrogen bonding interactions. The presence of the ether oxygen atom introduces additional sites for intermolecular interactions while maintaining the basic nitrogen functionalities characteristic of the piperazine class.

Compound Molecular Weight (g/mol) Formula Physical State Key Structural Difference
Piperazine 86.14 C₄H₁₀N₂ Solid Parent compound
1-(2-methoxyethyl)piperazine 144.21 C₇H₁₆N₂O Liquid Single methoxyethyl substitution
This compound 172.27 C₉H₂₀N₂O Liquid Dual substitution pattern
(2R)-2-ethylpiperazine 114.19 C₆H₁₄N₂ Liquid Single ethyl substitution

Propriétés

IUPAC Name

2-ethyl-1-(2-methoxyethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-3-9-8-10-4-5-11(9)6-7-12-2/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNIACYVDRCTKJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNCCN1CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

2-Ethyl-1-(2-methoxyethyl)piperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications, supported by data tables and case studies.

  • Chemical Formula : C10H20N2O
  • Molecular Weight : 184.28 g/mol
  • CAS Number : 13484-40-7

Biological Activity Overview

The biological activity of this compound encompasses several areas, including neuroprotection, enzyme inhibition, and anti-inflammatory properties. The compound has shown promise in various studies, particularly concerning neurodegenerative diseases.

The compound's activity is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It inhibits key enzymes involved in neurodegenerative processes.
  • Receptor Modulation : It may modulate neurotransmitter receptors, influencing synaptic transmission and plasticity.

Neuroprotective Effects

Research indicates that this compound exhibits protective effects against amyloid beta peptide (Aβ) aggregation, a hallmark of Alzheimer's disease.

Case Study: In Vitro Assessment of Neuroprotective Effects

A study evaluated the protective effects on astrocyte cells exposed to Aβ 1-42. The results indicated a moderate protective effect:

TreatmentCell Viability (%)TNF-α Levels (pg/mL)
Control10010
Aβ 1-422050
Compound + Aβ4030

This table illustrates the compound's ability to improve cell viability and reduce inflammatory cytokine levels compared to untreated controls.

Enzyme Inhibition Properties

The compound has demonstrated significant inhibitory activity against critical enzymes associated with neurodegenerative diseases:

  • β-secretase : IC50 = 15.4 nM
  • Acetylcholinesterase : Ki = 0.17 μM

These values indicate a strong potential for therapeutic applications in treating Alzheimer's disease by targeting these enzymes.

Anti-inflammatory Properties

In addition to neuroprotection, the compound has shown anti-inflammatory effects by modulating pro-inflammatory cytokines often elevated in neurodegenerative conditions.

Case Study: In Vivo Model of Alzheimer's Disease

In vivo studies using rat models treated with scopolamine revealed that while the compound exhibited protective effects in vitro, its efficacy was limited in vivo due to bioavailability issues within the brain.

Summary of Findings

The biological activity of this compound highlights its potential as a multi-target therapeutic agent for neurodegenerative diseases. Its ability to inhibit key enzymes and modulate inflammatory responses presents opportunities for further research and development.

Comparaison Avec Des Composés Similaires

Substituent Effects on Pharmacological Activity

  • Ethyl vs. Methoxyethyl Groups :

    • Ethylpiperazine derivatives (e.g., 1-ethylpiperazine) are associated with moderate receptor affinity but often exhibit higher metabolic clearance due to deethylation pathways .
    • Methoxyethyl-substituted piperazines (e.g., 1-(2-methoxyethyl)piperazine) demonstrate improved solubility and stability. For instance, compounds with ethylene or methylene spacers between piperazine and aromatic cores showed aqueous solubility >80 μM, attributed to optimal pKa values (~6–7) of the piperazine nitrogens .
    • Combined Ethyl and Methoxyethyl Substitution : The dual substitution in this compound may balance lipophilicity and polarity, enhancing membrane permeability while maintaining solubility.
  • Piperazine vs. Piperidine :

    • Piperidine analogues (e.g., ethyl piperidine) generally exhibit lower target potency and metabolic stability compared to piperazine derivatives. For example, ethyl piperazine 15 showed better microsomal stability and CYP450 2D6 inhibition than ethyl piperidine 14 , despite lower potency .

Receptor Binding and Selectivity

  • Adenosine A2A Receptor (hA2AAR): Piperazine derivatives with flexible substituents (e.g., ethylamine chains) showed higher hA2AAR affinity (Ki = 8–58 nM) than rigid or bulky groups (e.g., phenylethyl, Ki = 594 nM).
  • Dopamine Transporter (DAT) :
    • Hydroxyl-containing piperazine derivatives (e.g., compound 8 ) displayed enantioselectivity and high DAT affinity. The methoxyethyl group in the target compound could influence similar stereochemical preferences .

Metabolic Stability and Environmental Reactivity

  • Metabolic Hotspots :
    • Piperazine rings are prone to oxidative dealkylation. The ethyl group in the target compound may undergo deethylation, while the methoxyethyl group could resist oxidation, prolonging half-life .
  • Environmental Degradation: Piperazine moieties react with manganese oxides (MnO2) via dealkylation and hydroxylation. The methoxyethyl substituent may alter reaction kinetics compared to purely alkyl-substituted analogues .

Comparative Data Table

Compound Substituents Key Properties Biological Activity/Stability Reference
This compound 2-Ethyl, 1-(2-methoxyethyl) Aqueous solubility ~60–80 μM; pKa ~6–7 Intermediate; potential CNS applications
1-Ethylpiperazine 1-Ethyl High lipophilicity; metabolic liability (deethylation) Moderate receptor affinity
1-(2-Hydroxyethyl)piperazine 1-(2-Hydroxyethyl) Solubility >80 μM; prone to oxidation Used in fluoroquinolone derivatives
GBR 12909 (Piperazine derivative) 4-(3-Phenylpropyl), 1-(diphenylmethoxy) High DAT affinity (IC50 = 1.4–8.2 nM); metabolic stability Cocaine abuse therapeutics
Piperidine analogue 14 Ethylpiperidine Lower potency (IC50 >100 nM); poor CYP450 2D6 inhibition Limited pharmacological use

Méthodes De Préparation

Example Process (Adapted from Patent CN103254153A):

  • Step 1: Piperazine is reacted with piperazine dihydrochloride in a solvent (e.g., ethanol) to form piperazine monohydrochloride.
  • Step 2: The piperazine monohydrochloride is reacted with 2-(2-chloroethoxy)ethanol in a polar solvent such as water or a non-polar solvent like methylene chloride.
  • Step 3: After reaction completion, filtration removes piperazine dihydrochloride, which can be recycled.
  • Step 4: The filtrate is evaporated to obtain crude 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
  • Step 5: Vacuum distillation yields high-purity product.

Reaction conditions:

Parameter Polar Solvent (Water) Non-Polar Solvent (Methylene Chloride)
Molar ratio (piperazine mono-HCl : alkyl halide) 1.93 : 1 2.12 : 1
Solvent amount (g/g relative to alkyl halide) 1.2 2.2
Temperature 78 °C 100 °C
Reaction time 6.5 hours 3 hours
Post-reaction distillation 75 °C under reduced pressure 70 °C under reduced pressure
Drying temperature 65 °C 52 °C

This method emphasizes high purity and recyclability of reagents, making it suitable for industrial scale-up.

Preparation via Reaction with 2-Phenyl-2-alkoxyethyl Bromides

Another synthesis route involves the alkylation of piperazine with 2-phenyl-2-alkoxyethyl bromides, which can be prepared by the reaction of styrene with corresponding alcohols in the presence of tertiary butyl hypobromite.

Example from US Patent US3448192A:

  • Step 1: 2-Phenyl-2-methoxyethyl bromide is synthesized by treating styrene with methanol and tertiary butyl hypobromite.
  • Step 2: Anhydrous piperazine is refluxed with 2-phenyl-2-methoxyethyl bromide in ethanol for 6–7 hours.
  • Step 3: After cooling, piperazine dihydrobromide is filtered off.
  • Step 4: The ethanol is removed under vacuum, and the residue is extracted with acidified water, basified, and re-extracted with ether.
  • Step 5: The product is dried and distilled under vacuum to yield 1-(2-phenyl-2-methoxyethyl)piperazine.

Yield: Approximately 63.5%.

This method can be adapted to produce various homologues by changing the alkoxy group or phenyl substituents.

Functionalization via Mannich Reaction

The piperazine derivatives obtained from the above alkylation steps can be further functionalized by Mannich reactions with ketones and formaldehyde to introduce additional substituents on the piperazine ring.

Example:

  • 1-(2-phenyl-2-methoxyethyl)piperazine dihydrochloride reacts with acetophenone and trioxymethylene in ethanol under reflux.
  • The product crystallizes upon cooling and is purified by recrystallization.
  • Yield: 73%.

This step is useful for generating derivatives with enhanced biological activity.

Comparative Data Table of Preparation Methods

Method Starting Materials Reaction Conditions Yield (%) Purity Notes Scalability
Alkylation with 2-(2-chloroethoxy)ethanol (polar solvent) Piperazine monohydrochloride + 2-(2-chloroethoxy)ethanol 78 °C, 6.5 h, aqueous medium Not specified High purity via vacuum distillation Industrially viable
Alkylation with 2-(2-chloroethoxy)ethanol (non-polar solvent) Piperazine monohydrochloride + 2-(2-chloroethoxy)ethanol 100 °C, 3 h, methylene chloride Not specified High purity, recyclable by-products Industrially viable
Alkylation with 2-phenyl-2-methoxyethyl bromide Piperazine + 2-phenyl-2-methoxyethyl bromide Reflux in ethanol, 6–7 h 63.5 Purified by acid-base extraction and vacuum distillation Laboratory scale
Mannich reaction for functionalization 1-(2-phenyl-2-methoxyethyl)piperazine + ketones + formaldehyde Reflux in ethanol, 4–8 h ~73 Crystalline product, recrystallized Laboratory scale

Research Findings and Notes

  • The use of piperazine monohydrochloride as an intermediate salt improves selectivity and reduces disubstitution impurities during alkylation.
  • Solvent choice significantly affects reaction time and purity; non-polar solvents allow shorter reaction times but require careful distillation to recover solvents and by-products.
  • The alkylation with 2-phenyl-2-alkoxyethyl bromides provides access to phenyl-substituted derivatives, which can be further modified for pharmaceutical applications.
  • Recycling of piperazine dihydrochloride and solvents enhances process sustainability and cost-effectiveness.
  • Vacuum distillation is critical for obtaining high-purity products suitable for further chemical transformations or pharmaceutical use.

Q & A

Q. What are the common synthetic routes for 2-ethyl-1-(2-methoxyethyl)piperazine, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via alkylation reactions involving piperazine and a substituted alkyl halide (e.g., 2-chloroethyl methyl ether). Key steps include:

  • Reactants : Piperazine, 2-methoxyethyl chloride, and a base (e.g., KOH or NaH) to deprotonate the piperazine nitrogen.
  • Solvent : Polar aprotic solvents like DMF or DMSO enhance reactivity .
  • Temperature : Controlled heating (60–80°C) accelerates the reaction while minimizing side products.

Q. Critical Factors :

ParameterOptimal RangeImpact on Yield
SolventDMF/DMSOIncreases nucleophilicity of piperazine
Molar Ratio (Piperazine:Alkyl Halide)1:1.2Excess alkyl halide improves conversion but risks di-substitution
Reaction Time12–24 hrsProlonged time reduces unreacted intermediates

Yield optimization requires balancing stoichiometry and side-reaction suppression. Purity is confirmed via elemental analysis and ¹H/¹³C NMR .

Q. What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 2.5–3.0 ppm (piperazine ring protons) and δ 3.3–3.6 ppm (methoxyethyl group) confirm substitution .
    • ¹³C NMR : Signals for the methoxy carbon (δ 50–55 ppm) and piperazine carbons (δ 40–45 ppm) validate structure.
  • FT-IR : Absorption bands at 2800–3000 cm⁻¹ (C-H stretching) and 1100–1250 cm⁻¹ (C-O-C ether linkage) .
  • Mass Spectrometry (MS) : Molecular ion peak ([M+H]⁺) matches the molecular formula (C₉H₂₀N₂O), with fragmentation patterns indicating the methoxyethyl side chain .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. ethoxy groups) impact the biological activity of piperazine derivatives?

Methodological Answer: Comparative studies of analogs (e.g., 1-(2-ethoxyethyl)piperazine vs. 1-(2-methoxyethyl)piperazine) reveal:

  • Lipophilicity : Methoxy groups increase hydrophilicity compared to ethoxy, altering membrane permeability and receptor binding .
  • Biological Activity :
    • Local Anesthetic Activity : Methoxy derivatives show prolonged duration but reduced potency due to slower tissue diffusion .
    • Antiplatelet Effects : Ethoxy groups enhance activity by stabilizing π-π interactions with platelet receptors .

Q. Experimental Design :

  • In vitro assays : Measure IC₅₀ values for platelet aggregation inhibition using ADP-induced models .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions to correlate substituent effects with binding affinity .

Q. How can computational models resolve contradictions in reported biological activity data for piperazine derivatives?

Methodological Answer: Discrepancies in activity data (e.g., toxicity vs. efficacy) are addressed via:

  • Quantitative Structure-Activity Relationship (QSAR) : Models incorporating descriptors like logP, polar surface area, and H-bond donors predict bioactivity trends. For example, lower logP correlates with reduced CNS toxicity .
  • Docking Studies : Identify binding poses in target proteins (e.g., serotonin receptors) to explain divergent activities. Methoxyethyl groups may sterically hinder binding in certain conformations .

Case Study : Beta-cyclodextrin inclusion complexes reduce toxicity but lower activity due to slowed release kinetics. MD simulations validate this by showing reduced diffusion rates in lipid bilayers .

Q. What strategies optimize the regioselectivity of N-alkylation in piperazine derivatives?

Methodological Answer: Regioselective alkylation avoids di-substitution and byproducts:

  • Protecting Groups : Use Boc or Fmoc to block one nitrogen, enabling mono-alkylation. Deprotection with TFA/piperidine restores the free amine .
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in biphasic systems .
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes, improving selectivity .

Q. Validation :

  • HPLC-MS : Monitors reaction progress and quantifies mono- vs. di-alkylated products.
  • X-ray Crystallography : Confirms regiochemistry in crystalline derivatives .

Q. How do piperazine derivatives interact with biological targets at the molecular level?

Methodological Answer: Mechanistic insights are gained through:

  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (kₐₙ, kₒff) to receptors like 5-HT₇. Methoxyethyl groups increase kₒff, reducing residence time .
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to distinguish hydrophobic vs. hydrogen-bonding interactions .
  • Cryo-EM : Resolves binding conformations in G-protein-coupled receptors (GPCRs), showing piperazine rings stabilize inactive states .

Q. Data Contradiction Analysis Table

ObservationConflicting EvidenceResolution Strategy
Low toxicity but reduced bioactivity in beta-cyclodextrin complexes vs. MD simulations show delayed drug release from cyclodextrin cavities
Higher lipophilicity correlating with both efficacy and toxicity vs. QSAR models differentiate target vs. off-target binding pockets

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethyl-1-(2-methoxyethyl)piperazine
Reactant of Route 2
Reactant of Route 2
2-Ethyl-1-(2-methoxyethyl)piperazine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.